molecular formula C16H18N6O B2778020 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2320226-18-2

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2778020
CAS No.: 2320226-18-2
M. Wt: 310.361
InChI Key: ZTEFFAJHPNBGOF-UHFFFAOYSA-N
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Description

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with a complex structure that includes a pyrazine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through a cyclization reaction involving suitable precursors.

    Final Coupling: The final step involves coupling the pyrazine ring with the piperidine-pyrimidine intermediate under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly in targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A compound with a similar piperidine ring structure.

    2,2,6,6-tetramethylpiperidine oxide: Another compound with a piperidine ring, used in various chemical applications.

Uniqueness

3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a piperidine ring, and a pyrimidine ring, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-12-8-15(21-11-20-12)23-10-13-2-6-22(7-3-13)16-14(9-17)18-4-5-19-16/h4-5,8,11,13H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEFFAJHPNBGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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